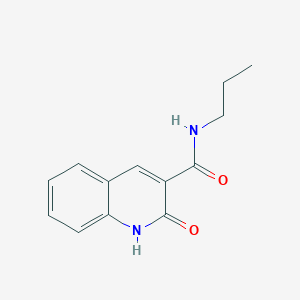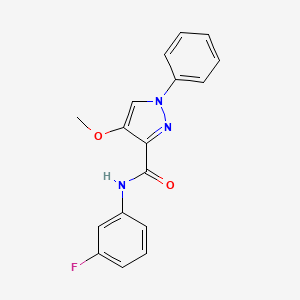
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide, also known as FMPP, is a synthetic compound that belongs to the class of pyrazole carboxamides. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and immunology.
Mecanismo De Acción
The exact mechanism of action of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In vivo studies have shown that it can inhibit tumor growth, reduce inflammation, and improve cognitive function. N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the inhibition of T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has several advantages for lab experiments, including its relatively straightforward synthesis method and its potential therapeutic applications in various fields of medicine. However, it also has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide. One potential area of research is the development of more potent and selective analogs of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide for use in cancer therapy. Another potential area of research is the investigation of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide's potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide and its potential side effects.
Métodos De Síntesis
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of 3-fluorophenylhydrazine with 4-methoxyphenylacetic acid, followed by cyclization and amidation. The final product is obtained through recrystallization and purification. The synthesis of N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, it has been investigated for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In immunology, it has been studied for its immunomodulatory effects and potential use in treating autoimmune diseases.
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2/c1-23-15-11-21(14-8-3-2-4-9-14)20-16(15)17(22)19-13-7-5-6-12(18)10-13/h2-11H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXZYLOEGVVNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NC2=CC(=CC=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-4-methoxy-1-phenylpyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(difluoromethylsulfanyl)phenyl]-2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7457038.png)
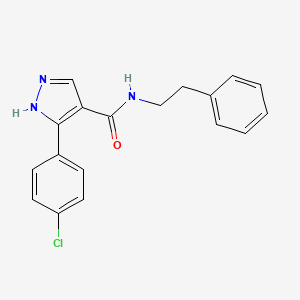
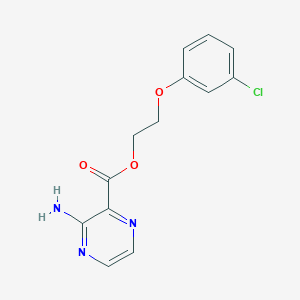
![2-[(2-chloro-6-fluorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7457058.png)
![(2-oxo-2-propan-2-yloxyethyl) (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457060.png)
![N,6-dicyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457063.png)
![6-[4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carbonyl]-3-phenyl-3,4-dihydroisochromen-1-one](/img/structure/B7457072.png)
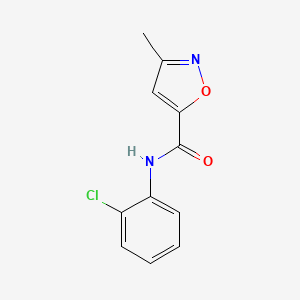
![N-[2-(1,3-benzothiazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B7457079.png)
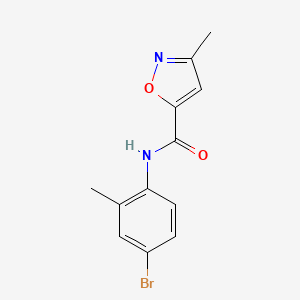
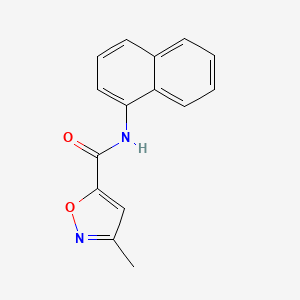
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B7457125.png)
